2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rigosertib is a synthetic benzyl styryl sulfone compound, known for its potential as a therapeutic agent in cancer treatment. It was originally developed as a non-ATP competitive multikinase inhibitor and has shown efficacy in inducing apoptosis and cell-cycle arrest in various human cancer cell lines .
準備方法
The synthesis of Rigosertib involves multiple steps, starting with the preparation of the benzyl styryl sulfone core. The synthetic route typically includes the reaction of 2,4,6-trimethoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyl styryl intermediate. This intermediate is then subjected to sulfonation using sulfur trioxide-pyridine complex to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Rigosertib undergoes various chemical reactions, including:
Oxidation: Rigosertib can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Rigosertib to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Rigosertib has a wide range of scientific research applications, particularly in the field of oncology. It has been studied extensively for its potential to treat various cancers, including myelodysplastic syndromes, leukemia, and solid tumors such as lung, breast, and pancreatic cancers . Rigosertib’s ability to induce apoptosis and cell-cycle arrest makes it a promising candidate for combination therapies with other anticancer agents . Additionally, its role as a microtubule-destabilizing agent has been explored in preclinical and clinical studies .
作用機序
Rigosertib exerts its effects through multiple mechanisms. It acts as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1) and disrupts the RAS signaling pathway by mimicking RAS and binding to RAS-binding domains of RAF and PI3K family proteins . This disruption leads to the inhibition of downstream signaling pathways, resulting in cell-cycle arrest and apoptosis . Rigosertib also destabilizes microtubules, further contributing to its anticancer effects .
類似化合物との比較
Rigosertib is unique compared to other similar compounds due to its multi-targeted mechanism of action. While other compounds like Vinca alkaloids also interfere with microtubule dynamics, Rigosertib’s ability to inhibit PLK1 and disrupt RAS signaling sets it apart . Similar compounds include:
Vinca alkaloids: These compounds also target microtubules but have a different toxicity profile.
MEK inhibitors: These inhibitors target the RAS-RAF-MEK-ERK pathway but do not affect PLK1
Rigosertib’s unique combination of mechanisms makes it a versatile and promising candidate for cancer therapy .
特性
IUPAC Name |
2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFCJROIKNMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。